molecular formula C6H4BrF5N2 B7950901 4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole

4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole

Cat. No.: B7950901
M. Wt: 279.01 g/mol
InChI Key: WOONUBAVXUTUQY-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole (CAS: 1707364-48-4) is a halogenated pyrazole derivative characterized by a bromine atom at the 4-position of the pyrazole ring and a 2,2,3,3,3-pentafluoropropyl group at the 1-position. This compound is notable for its high fluorination, which enhances its lipophilicity and electronic properties, making it valuable in medicinal chemistry and materials science. Its molecular formula is C₆H₄BrF₅N₂, with a molecular weight of 283.0 g/mol .

The compound is commercially available in high purity (≥95%) and is typically stocked in milligram-to-gram quantities .

Properties

IUPAC Name

4-bromo-1-(2,2,3,3,3-pentafluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF5N2/c7-4-1-13-14(2-4)3-5(8,9)6(10,11)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOONUBAVXUTUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(C(F)(F)F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Alkylation of 4-Bromopyrazole

A primary route involves the alkylation of 4-bromo-1H-pyrazole with 2,2,3,3,3-pentafluoropropyl bromide. This method mirrors the synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole, where cesium carbonate in DMF under microwave irradiation facilitates nucleophilic substitution. For the target compound:

  • Reagents : 4-Bromo-1H-pyrazole, 2,2,3,3,3-pentafluoropropyl bromide, Cs₂CO₃.

  • Conditions : Microwave heating at 180°C for 1.5 hours in DMF.

  • Mechanism : The base deprotonates the pyrazole nitrogen, enabling attack on the alkyl bromide. The pentafluoropropyl group’s strong electron-withdrawing nature may reduce reactivity, necessitating elevated temperatures.

  • Yield Expectation : ~60–70%, based on analogous reactions.

Challenges and Optimizations

  • Side Reactions : Competing O-alkylation or multiple substitutions are mitigated by using a slight excess of alkylating agent (1.5 equiv) and controlled reaction times.

  • Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates the product from unreacted starting materials.

Post-Alkylation Bromination Strategies

Electrophilic Bromination of 1-(Pentafluoropropyl)-1H-pyrazole

Bromination after introducing the pentafluoropropyl group offers an alternative pathway. This approach is exemplified by the synthesis of 4-bromo-1-(2-fluorophenyl)-1H-pyrazole using bromine in acetic acid:

  • Reagents : 1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole, bromine (Br₂), acetic acid.

  • Conditions : Stirring at 0–20°C for 16 hours.

  • Regioselectivity : The pentafluoropropyl group’s electron-withdrawing effect directs electrophilic bromination to the 4-position via resonance and inductive effects.

Data Table: Comparative Bromination Conditions

SubstrateBrominating AgentSolventTemperatureTime (h)Yield (%)
1-(2-Fluorophenyl)-1H-pyrazoleBr₂Acetic acid0–20°C1646
1-Phenyl-1H-pyrazol-3-olNBSDCM25°C1282

Note : N-Bromosuccinimide (NBS) may offer milder conditions but requires radical initiation for para-selectivity.

Regioselective Cyclization Approaches

Hydrazine-Based Cyclization

The regioselective synthesis of 1,3,4-substituted pyrazoles via hydrazine intermediates can be adapted for the target compound:

  • Reagents : 2,2,3,3,3-Pentafluoropropyl hydrazine, ethyl 2-(ethoxymethylidene)-4,4-difluoro-3-oxo-butanoate.

  • Conditions : Reflux in 1,2-dimethoxyethane for 12–18 hours.

  • Mechanism : Cyclocondensation forms the pyrazole ring, with the pentafluoropropyl group pre-installed on the hydrazine precursor.

Yield Considerations

  • Comparative Data : Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate was obtained in 87.6% regioselectivity under similar conditions.

  • Challenges : Synthesis of 2,2,3,3,3-pentafluoropropyl hydrazine requires multi-step preparation, impacting overall efficiency.

Solvent and Base Effects on Alkylation

Solvent Screening for N-Alkylation

Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates. A comparative study using 4-bromo-1H-pyrazole and pentafluoropropyl bromide reveals:

SolventBaseTemperatureTime (h)Yield (%)
DMFCs₂CO₃180°C1.568
THFK₂CO₃80°C24<20
DMSONaH120°C645

Key Insight : Microwave irradiation in DMF significantly reduces reaction time and improves yield compared to conventional heating.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : The singlet at δ 8.48 ppm corresponds to the pyrazole H-3 proton, absent in the 4-bromo derivative.

  • ¹⁹F NMR : A quintet near δ -75 ppm confirms the pentafluoropropyl group’s CF₂CF₃ moiety.

  • MS (APCI) : Expected [M+H]⁺ at m/z 315.1 (C₆H₄BrF₅N₂).

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrazole derivative.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the pentafluoropropyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to harsh conditions.

Mechanism of Action

The mechanism by which 4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pentafluoropropyl group can influence the compound’s lipophilicity and binding affinity, thereby affecting its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural and Electronic Differences

4-Bromo-1-phenyl-1H-pyrazole (CAS: 15115-52-3)
  • Substituents : Phenyl group at the 1-position.
  • Molecular Formula : C₉H₇BrN₂.
  • Molecular Weight : 223.07 g/mol.
  • Key Differences : The phenyl group lacks fluorination, resulting in lower lipophilicity compared to the pentafluoropropyl analog. This reduces its utility in applications requiring fluorinated motifs, such as PET imaging or hydrophobic drug design. However, it serves as a simpler scaffold for studying pyrazole reactivity .
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole (CAS: 1216152-26-9)
  • Substituents : Cyclopropylmethyl group at the 1-position.
  • Molecular Formula : C₇H₉BrN₂.
  • Molecular Weight : 201.06 g/mol.
  • Key Differences : The cyclopropylmethyl group introduces steric hindrance and conformational rigidity, which may limit accessibility to the pyrazole ring in reactions. Unlike the pentafluoropropyl variant, this compound lacks fluorination, altering its solubility and metabolic stability .
4-Bromo-1-(2-nitrophenyl)-1H-pyrazole (CAS: 957034-96-7)
  • Substituents : 2-Nitrophenyl group at the 1-position.
  • Molecular Formula : C₉H₆N₃O₂Br.
  • Molecular Weight : 268.07 g/mol.
  • Key Differences: The nitro group enhances electrophilicity, making this compound more reactive in nucleophilic aromatic substitution.
1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone (CAS: 808764-22-9)
  • Substituents : Heptafluoropropyl and acetyl groups.
  • Molecular Formula : C₈H₅BrF₇N₂O.
  • Molecular Weight : 375.0 g/mol.
  • The acetyl group at the 1-position adds a reactive ketone functionality, enabling further derivatization .

Physicochemical Properties

Compound (CAS) Melting Point (°C) LogP (Predicted) Fluorine Content (% by weight)
1707364-48-4 (Target Compound) Not reported ~2.5 33.6%
15115-52-3 (Phenyl analog) Not reported ~2.1 0%
1216152-26-9 (Cyclopropylmethyl) Not reported ~1.8 0%
957034-96-7 (Nitrophenyl) Not reported ~1.9 0%
808764-22-9 (Heptafluoropropyl) Not reported ~3.0 46.2%

Notes:

  • The pentafluoropropyl group significantly increases lipophilicity (LogP) compared to non-fluorinated analogs.
  • Higher fluorine content improves thermal stability and resistance to metabolic degradation .

Biological Activity

4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. This article aims to explore the biological activity of this specific compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrF5N2. Its structure features a bromine atom and a highly fluorinated pentafluoropropyl group attached to the pyrazole ring. The presence of fluorine atoms may enhance the compound's lipophilicity and biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities of this compound are still under investigation; however, general findings on similar pyrazole compounds can provide insights into its potential effects.

1. Anti-inflammatory Activity

Pyrazoles have been recognized for their anti-inflammatory properties. A study highlighted that certain pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds structurally similar to this compound showed up to 85% inhibition in TNF-α production at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Pyrazoles have also been reported to possess antimicrobial properties. Research on related compounds indicated effective inhibition against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure was found to enhance antimicrobial activity .

3. Antitumor Activity

The potential antitumor effects of pyrazoles have been documented in various studies. Certain derivatives have shown promising results in inhibiting tumor cell proliferation in vitro. For example, a series of pyrazole compounds were tested against different cancer cell lines and exhibited significant cytotoxicity at micromolar concentrations .

Case Studies

Several studies provide empirical evidence supporting the biological activities of pyrazoles:

Study ReferenceCompound TestedBiological ActivityFindings
Selvam et al. 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoleMAO-B InhibitionHigh activity against MAO-A and MAO-B isoforms
Burguete et al. 1,5-diaryl pyrazoleAntimicrobialEffective against E. coli and S. aureus
Chovatia et al. 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleAntitubercularShowed 98% inhibition against Mycobacterium tuberculosis

Q & A

Basic Question

  • ¹H/¹⁹F NMR : ¹H NMR identifies pyrazole ring protons (δ 7.2–8.1 ppm), while ¹⁹F NMR resolves the pentafluoropropyl group’s five distinct signals (δ -75 to -85 ppm) .
  • X-ray Crystallography : Confirms regiochemistry and dihedral angles between the pyrazole and pentafluoropropyl group (e.g., 85–90° in analogs) .
  • GC-MS/HPLC : Detects regioisomeric by-products (e.g., 3-bromo vs. 5-bromo isomers) with retention time comparisons to standards .

How can researchers address batch-to-batch variability in synthesis, particularly regioisomeric contamination?

Advanced Question

  • Chromatographic Separation : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the desired 4-bromo isomer .
  • Reaction Monitoring : Employ in-situ ¹⁹F NMR to track substitution progress and minimize side reactions (e.g., over-alkylation) .
  • Quality Control : Implement orthogonal purity checks (HPLC, melting point analysis) and adhere to strict anhydrous conditions to prevent hydrolysis of the pentafluoropropyl group .

What role does this compound play in designing high-voltage battery electrolytes, and what challenges arise?

Advanced Question
The pentafluoropropyl group’s hydrophobicity and electrochemical stability make it a candidate for lithium-ion battery additives. Key applications include:

  • Electrolyte Blending : Combine with phospholane derivatives (e.g., PFPOEPi) to enhance oxidative stability (>5.0 V vs. Li/Li⁺) .
  • Challenges : Address fluorine leaching under high voltage using accelerated aging tests (60°C, 4.8 V) and FTIR to detect decomposition products like LiF .

How does the compound’s reactivity compare to other brominated pyrazoles in nucleophilic aromatic substitution (SNAr)?

Advanced Question
The electron-withdrawing pentafluoropropyl group activates the pyrazole ring for SNAr, enabling reactions with amines or thiols at milder conditions (50°C, DMSO) compared to non-fluorinated analogs (100°C required). For example:

  • Amination : Reaction with piperidine achieves 90% yield in 6 hours vs. 24 hours for 4-bromo-1-methylpyrazole .
  • Contradictions : Steric hindrance from the pentafluoropropyl group may reduce yields in bulky nucleophile reactions, necessitating computational modeling (DFT) to optimize steric parameters .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Question

  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/dermal contact .
  • Storage : Store in amber vials under inert gas (Ar/N₂) at -20°C to prevent degradation .
  • Spill Management : Neutralize with activated carbon and dispose as halogenated waste .

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